Lortalamine
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Overview
Description
Lortalamine is a compound that was synthesized in the early 1980s. It is known for its potent and highly selective inhibition of norepinephrine reuptake. Initially developed as an antidepressant, this compound was later shelved due to findings of ocular toxicity in animal studies . Despite this, it has found use in scientific research, particularly in positron emission tomography studies to label norepinephrine transporters .
Preparation Methods
The synthesis of lortalamine involves a series of chemical reactions. One of the synthetic routes includes the condensation of ethyl coumarin-3-carboxylate with 1-methyl-4-piperidone, followed by acid-catalyzed hydrolysis
Chemical Reactions Analysis
Lortalamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, but again, detailed information on the reduction products is scarce.
Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atom.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lortalamine has been used extensively in scientific research, particularly in the field of neurochemistry. Its primary application is in positron emission tomography studies, where it is used to label norepinephrine transporters . This application has provided valuable insights into the functioning of the norepinephrine system in the brain. Additionally, this compound has been studied for its pharmacological properties, although its clinical use was discontinued due to toxicity concerns .
Mechanism of Action
Lortalamine exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The molecular targets of this compound are the norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .
Comparison with Similar Compounds
Lortalamine is similar to other norepinephrine reuptake inhibitors, such as nisoxetine and oxaprotiline . it is unique in its chemical structure and its high selectivity for norepinephrine transporters. Unlike tricyclic antidepressants, this compound does not exhibit anticholinergic or antihistaminic properties . This makes it a valuable tool for studying the norepinephrine system without the confounding effects of other neurotransmitter systems.
Similar Compounds
- Nisoxetine
- Oxaprotiline
- Reboxetine
This compound’s unique properties and its selective inhibition of norepinephrine reuptake make it a compound of interest in neurochemical research, despite its limited clinical use.
Properties
Molecular Formula |
C15H17ClN2O2 |
---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
(1S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10?,12?,15-/m0/s1 |
InChI Key |
MJRPHRMGEKCADU-QHAMSDLMSA-N |
Isomeric SMILES |
CN1CC[C@]23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |
Synonyms |
4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam LM 1404 LM-1404 lortalamine lortalamine, (4aR,10R,10aR)-isome |
Origin of Product |
United States |
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